8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a chlorobenzoyl group and a methylphenylmethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoline core using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core is treated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one include:
4-Methylphenethylamine: This compound shares the methylphenyl group but lacks the quinoline core and chlorobenzoyl group, resulting in different chemical properties and applications.
4-Chlorobenzyl Alcohol: This compound contains the chlorobenzoyl group but lacks the quinoline core and methylphenyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of substituents, which imparts specific chemical and biological properties that are not found in the individual components.
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c1-16-2-4-17(5-3-16)14-28-15-21(25(29)18-6-8-19(27)9-7-18)26(30)20-12-23-24(13-22(20)28)32-11-10-31-23/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUTIUGRPRAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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